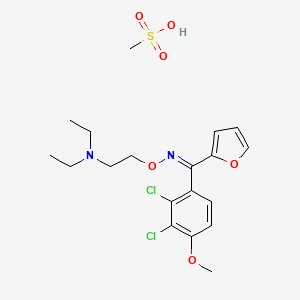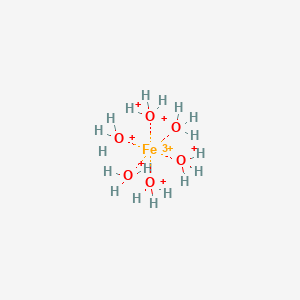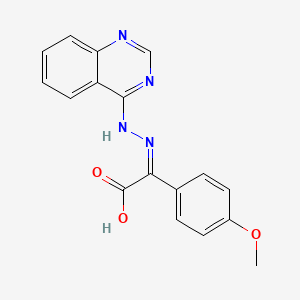
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-(4-quinazolinylhydrazinylidene)acetic acid is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds derived from (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have been investigated for their analgesic properties. In particular, studies have shown that certain derivatives demonstrate notable analgesic activity, which could be beneficial in pain management (Alagarsamy et al., 2011); (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Properties: These compounds also exhibit anti-inflammatory activities, making them potential candidates for treating inflammation-related conditions (V. Alagarsamy et al., 2007).
Antimicrobial and Antifungal Potential
- Antibacterial and Antifungal Activities: Certain metal complexes of (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have shown effectiveness against various microbial strains, indicating their potential as antimicrobial and antifungal agents (M. Hussien et al., 2017).
Antihistaminic and Sedative Effects
- H1-antihistaminic Activity: Derivatives of this compound have demonstrated significant H1-antihistaminic activity, suggesting their usefulness in allergy treatment. One such compound was found to be more potent than the reference standard chlorpheniramine maleate (V. Alagarsamy et al., 2009).
Anticancer Research
- Anticancer Properties: There is growing evidence of the anticancer activities of these compounds. Certain derivatives have displayed excellent to moderate anti-proliferative activity against various cancer cell lines (M. Awad et al., 2018); (Yumiko Suzuki et al., 2020).
Anxiolytic and Antidepressant Effects
- Psychotropic Properties: Research indicates that some derivatives have anxiolytic and antidepressant properties, which could make them viable options for treating certain psychological disorders (Иван Николаевич Тюренков et al., 2013); (I. N. Tyurenkov et al., 2013).
Eigenschaften
Produktname |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
|---|---|
Molekularformel |
C17H14N4O3 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)15(17(22)23)20-21-16-13-4-2-3-5-14(13)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-15- |
InChI-Schlüssel |
KZEPPMVJOZODEK-HKWRFOASSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=N/NC2=NC=NC3=CC=CC=C32)/C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NNC2=NC=NC3=CC=CC=C32)C(=O)O |
Löslichkeit |
48.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
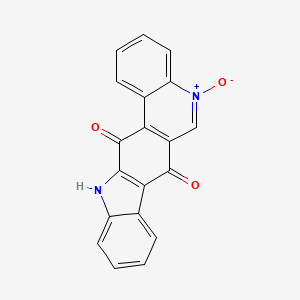
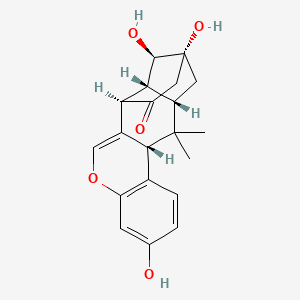
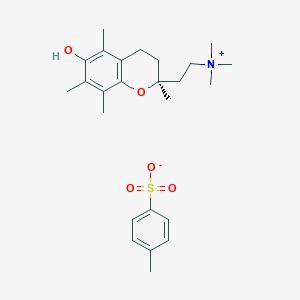
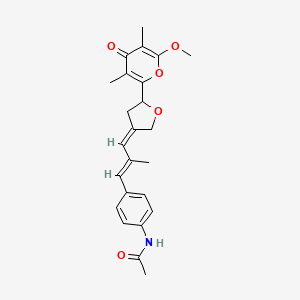
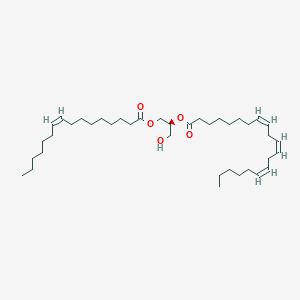
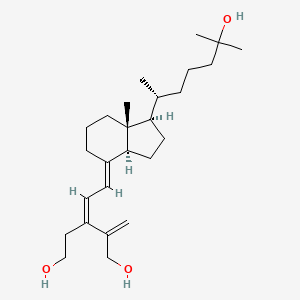
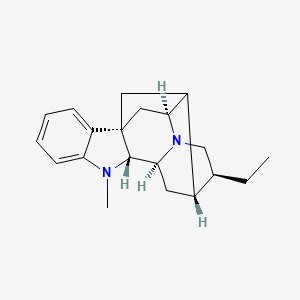
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
